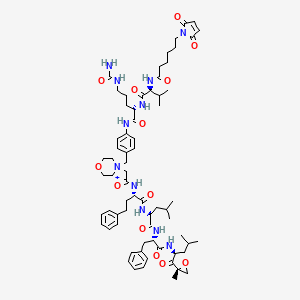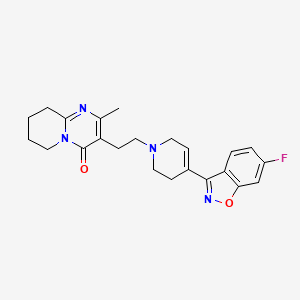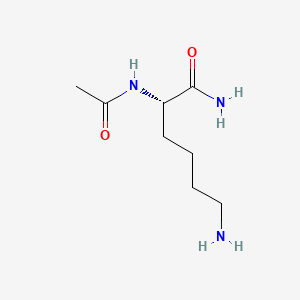
(S)-2-Acetamido-6-aminohexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Acetamido-6-aminohexanamide is an organic compound that belongs to the class of amides It is a derivative of lysine, an essential amino acid, and is characterized by the presence of an acetamido group and an amino group attached to a hexanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-6-aminohexanamide typically involves the acylation of lysine. One common method is the reaction of lysine with acetic anhydride under controlled conditions to introduce the acetamido group. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(S)-2-Acetamido-6-aminohexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to yield primary amines.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
(S)-2-Acetamido-6-aminohexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein modification and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Acetamido-6-aminohexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the amino group can participate in electrostatic interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
N-Acetyl-L-lysine: Similar in structure but with different functional groups.
Lysine derivatives: Various derivatives of lysine with modifications at different positions.
Uniqueness
(S)-2-Acetamido-6-aminohexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
19789-60-7 |
|---|---|
分子式 |
C8H17N3O2 |
分子量 |
187.24 g/mol |
IUPAC名 |
(2S)-2-acetamido-6-aminohexanamide |
InChI |
InChI=1S/C8H17N3O2/c1-6(12)11-7(8(10)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12)/t7-/m0/s1 |
InChIキー |
RXDBWNXJJIDFEF-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N |
正規SMILES |
CC(=O)NC(CCCCN)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



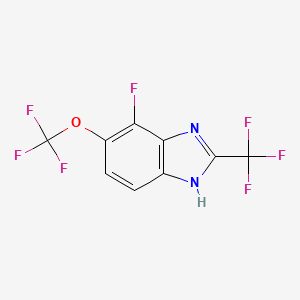

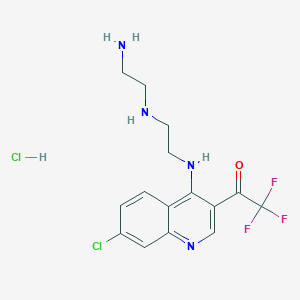
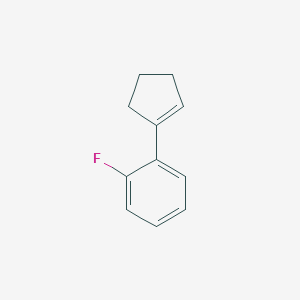
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
